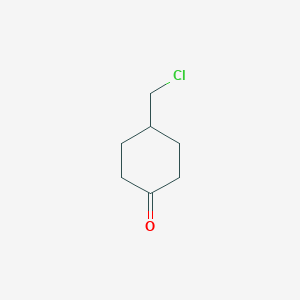
4-(Chloromethyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)cyclohexanone is an organic compound with the molecular formula C7H11ClO. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. The compound features a cyclohexanone ring substituted with a chloromethyl group, making it a versatile building block in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)cyclohexanone can be synthesized through several methods. One common approach involves the chlorination of cyclohexanone using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety measures.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxime using hydroxylamine hydrochloride.
Reduction: Reduction of this compound with sodium borohydride yields 4-(Chloromethyl)cyclohexanol.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydroxylamine hydrochloride in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4-(Chloromethyl)cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)cyclohexanone involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Cyclohexanone: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methylcyclohexanone: Substituted with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)cyclohexanone: Similar structure but with a bromine atom, which can lead to different reaction kinetics and products.
Uniqueness: 4-(Chloromethyl)cyclohexanone is unique due to its chloromethyl group, which imparts higher reactivity and versatility in organic synthesis compared to its analogs. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds.
Propriétés
Formule moléculaire |
C7H11ClO |
|---|---|
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
4-(chloromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H11ClO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2 |
Clé InChI |
LKOGKCNQLBOVBL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
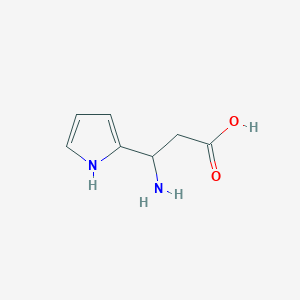
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)

![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
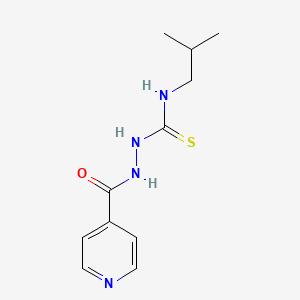
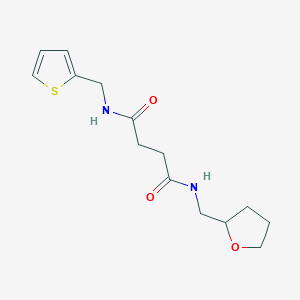
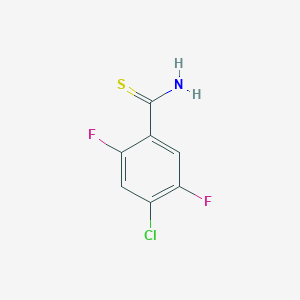
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)

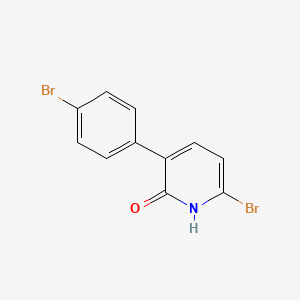
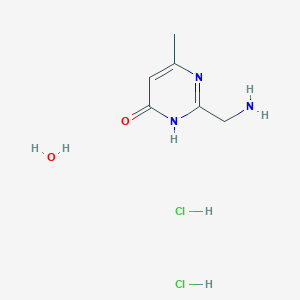
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
